molecular formula C12H14F3NO3 B8356018 N-(2-hydroxy-1,1-dimethylethyl)-4-(trifluoromethoxy)benzamide

N-(2-hydroxy-1,1-dimethylethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B8356018
M. Wt: 277.24 g/mol
InChI Key: JDGPVQRNJKRTBU-UHFFFAOYSA-N
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Patent
US08304434B2

Procedure details

To a 100 ml round bottom flask was loaded 4-(trifluoromethoxy)benzoic acid (4.85 g, 23.5 mmol). Thionyl chloride (5.15 ml, 70.6 mmol) was added at 0° C. The reaction mixture was allowed to warm up to room temperature and then heated at 80° C. for 1 hour. After cooling down to room temperature, the volatiles were removed. The residue was diluted with 50 ml methylene chloride, and 2-amino-2-methylpropan-1-ol (7.34 g, 82 mmol) was added at 0° C. The reaction mixture was allowed to warm up to room temperature. It was diluted with 150 ml ether, washed sequentially with 100 ml 1N HCl, 100 ml 5% KOH and 50 ml brine. The organics were dried over sodium sulfate, filtered and concentrated to give 4.2 g desired product. It was used for the next step directly without further purification.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
7.34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1.S(Cl)(Cl)=O.[NH2:19][C:20]([CH3:24])([CH3:23])[CH2:21][OH:22]>C(Cl)Cl.CCOCC>[OH:22][CH2:21][C:20]([NH:19][C:8](=[O:10])[C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:14])[F:13])=[CH:12][CH:11]=1)([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
FC(OC1=CC=C(C(=O)O)C=C1)(F)F
Step Two
Name
Quantity
5.15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
7.34 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml round bottom flask was loaded
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
ADDITION
Type
ADDITION
Details
was added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WASH
Type
WASH
Details
washed sequentially with 100 ml 1N HCl, 100 ml 5% KOH and 50 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(C1=CC=C(C=C1)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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